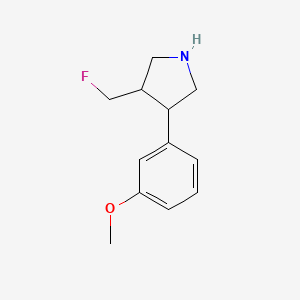

3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine

説明

Synthesis Analysis

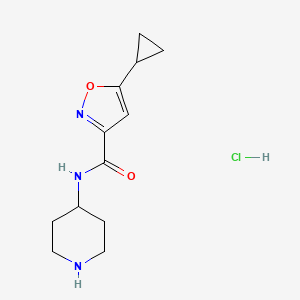

The synthesis of pyrrolidine compounds, such as 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring, a key component of 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . This method has enabled rapid access to a wide range of diversely substituted enantioenriched pyrrolidines .Physical And Chemical Properties Analysis

3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine hydrochloride has a molecular weight of 231.7 and is typically stored at -10 degrees Celsius . It is a powder in physical form .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

- A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. This method is significant for preparing compounds useful in agrochemicals or medicinal chemistry, indicating the role of similar structures in drug synthesis and agrochemical applications Ghelfi et al., 2003.

Sensor Development

- Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate through click chemistry, acting as a selective chemosensor for Al(3+) ions. This highlights the application of pyrrolidine derivatives in creating sensitive materials for detecting specific ions Maity & Govindaraju, 2010.

Material Science

- Research by Ogura et al. (2006) on various 2-aryl-1-(4-methoxyphenyl)-5-(5-tricyanoethenyl-2-thienyl)pyrroles led to the formation of organic crystals with metallic luster, demonstrating the potential of related compounds in material science for creating lustrous materials Ogura et al., 2006.

Catalysis and Chemical Reactions

- Revial et al. (2000) explored the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the synthesis of pyrrolidine derivatives. This reaction pathway underscores the utility of pyrrolidine scaffolds in asymmetric synthesis and catalysis Revial et al., 2000.

Fluorescent Probes and Sensing

- Hagimori et al. (2011) reported the development of a small molecular weight fluorescent probe for Zn(2+) detection based on a pyridine-pyridone skeleton, showing the application of related compounds in designing fluorescent sensors for metal ions Hagimori et al., 2011.

Safety and Hazards

The safety information for 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions for research on 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine and similar compounds could involve further exploration of the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Additionally, the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could be investigated .

特性

IUPAC Name |

3-(fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,10,12,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCBWHQGYLDTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

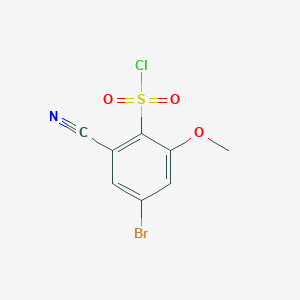

![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)

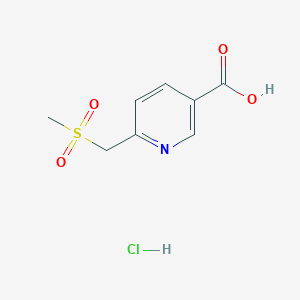

![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B1477903.png)

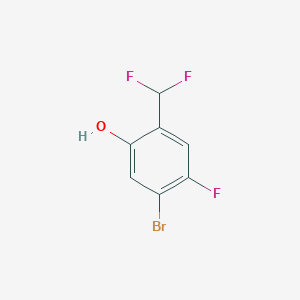

![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)